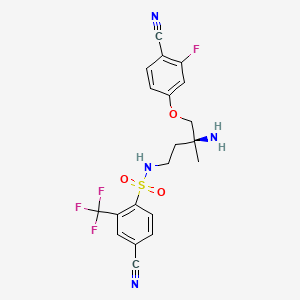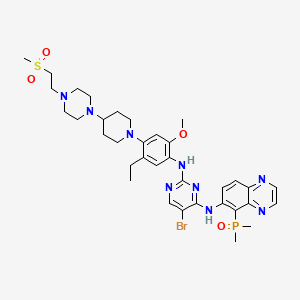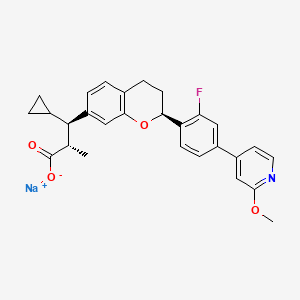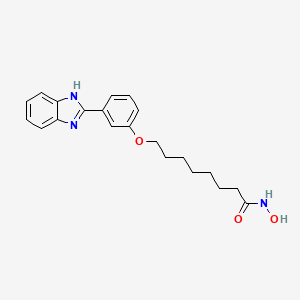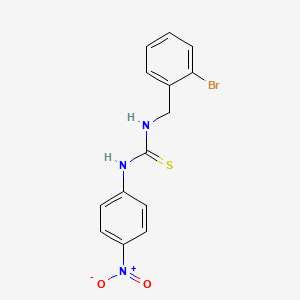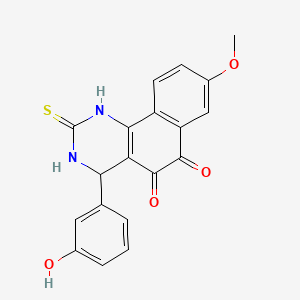
Anticancer agent 47
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. Continuous flow synthesis is a technique that can be used for the industrial production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups .
Applications De Recherche Scientifique
Anticancer agent 47 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including solid tumors and hematological malignancies.
Industry: Potentially used in the development of new anticancer drugs and formulations
Mécanisme D'action
The mechanism of action of Anticancer agent 47 involves multiple pathways:
Induction of Apoptosis: The compound triggers programmed cell death by activating caspases and other apoptotic proteins.
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis.
Modulation of Signal Transduction: It affects various signaling pathways involved in cell survival, proliferation, and differentiation
Comparaison Avec Des Composés Similaires
Anticancer agent 47 can be compared with other similar compounds, such as:
Artemisinin and its derivatives: These compounds also exhibit potent anticancer activities by producing reactive oxygen species that kill cancer cells.
Selenocyanate-containing compounds: These compounds show antiproliferative and cytotoxic activities against cancer cells.
Anthraquinone-based compounds: These compounds are known for their anticancer properties and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action, which involves multiple pathways and targets, making it a versatile and promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C19H14N2O4S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-(3-hydroxyphenyl)-8-methoxy-2-sulfanylidene-3,4-dihydro-1H-benzo[h]quinazoline-5,6-dione |
InChI |
InChI=1S/C19H14N2O4S/c1-25-11-5-6-12-13(8-11)17(23)18(24)14-15(20-19(26)21-16(12)14)9-3-2-4-10(22)7-9/h2-8,15,22H,1H3,(H2,20,21,26) |
Clé InChI |
ZNKDMMSFGPJUCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(C(NC(=S)N3)C4=CC(=CC=C4)O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


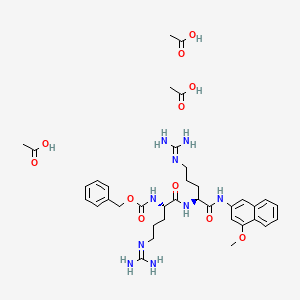
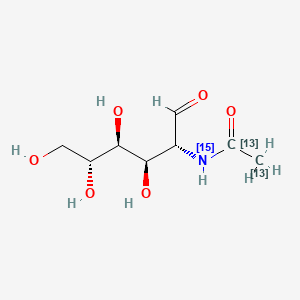
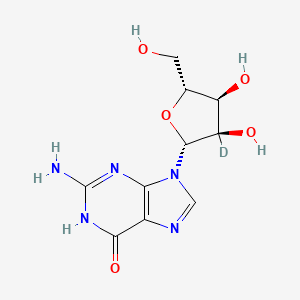

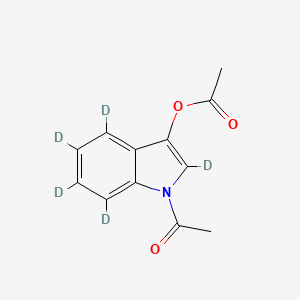
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)

